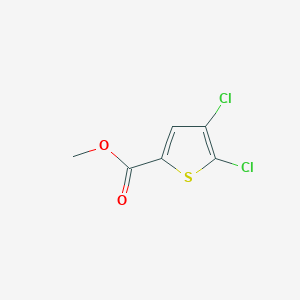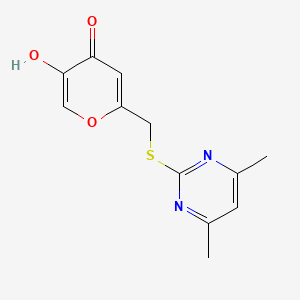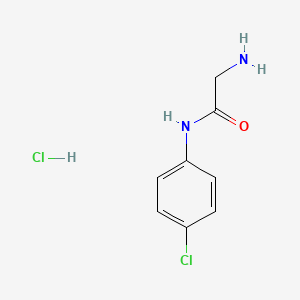
Methyl 4,5-dichlorothiophene-2-carboxylate
Vue d'ensemble
Description
“Methyl 4,5-dichlorothiophene-2-carboxylate” is a synthetic organic compound that belongs to the class of heterocyclic compounds. It has a linear formula of C6H4Cl2O2S .
Synthesis Analysis
The synthesis of “Methyl 4,5-dichlorothiophene-2-carboxylate” involves the addition of Methyl thiophene-2-carboxylate to a mixture of TFA and H2SO4. The solution is cooled to 0 °C and NCS is added in batches. The mixture is stirred for 10 minutes and then poured into cold water .Molecular Structure Analysis
The molecular structure of “Methyl 4,5-dichlorothiophene-2-carboxylate” is represented by the linear formula C6H4Cl2O2S . The molecular weight of the compound is 211.06 g/mol.Physical And Chemical Properties Analysis
“Methyl 4,5-dichlorothiophene-2-carboxylate” is a solid compound . The compound has a molecular weight of 211.06 g/mol. The compound’s solubility and other physical and chemical properties may vary depending on the conditions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Methyl 4,5-dichlorothiophene-2-carboxylate is synthesized from thiophene-2-carboxylic acid, a process involving esterification, chlorination, and hydrolysis. This synthesis offers high selectivity and yield with mild reaction conditions, simplified procedures, and readily available raw materials, making it suitable for industrial production (Wang, Ji, & Sha, 2014).
Electrochemical Research
- The electrochemical behaviors of compounds including methyl 3-chloro-, bromo- and iodo-1-benzothiophene-2-carboxylates have been investigated. These studies explore the reduction mechanisms of these compounds, contributing valuable insights to the field of electrochemistry (Rejňák, Klima, Svoboda, & Ludvík, 2004).
Organic Synthesis and Medicinal Chemistry
- Methyl thiophene-2-carboxylate and its derivatives have been used as synthetic equivalents in the preparation of compounds with long-chain esters. These have applications in creating anti-arthritis agents, shellac components, and spore germination inhibitors, demonstrating the compound's versatility in organic synthesis (Yang, Nandy, Selvakumar, & Fang, 2000).
Photophysical and Materials Science Applications
- The study of mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers has implications for understanding fluorescent dipoles. This research contributes to the development of materials with specific photophysical properties (Smeyanov, Adams, Hübner, & Schmidt, 2017).
Green Chemistry and Environmental Applications
- The process of recovering acetic acid from the production of methyl 3-chlorosulfonyl-thiophene-2-carboxylate, an intermediate in pharmaceuticals and herbicides, showcases the compound's role in promoting more sustainable and environmentally friendly chemical processes (Wang Tian-gui, 2006).
Advanced Material Applications
- Cyclopentadithiophene-benzoic acid copolymers have been synthesized for use as conductive binders in lithium-ion battery anodes. The incorporation of methyl 2,5-dibromobenzoate into these polymers demonstrates the potential of methyl 4,5-dichlorothiophene-2-carboxylate derivatives in advanced material applications (Wang, Kuo, Yao, Chang, Yang, Huang, Tsai, & Horie, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4,5-dichlorothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBRIDHOJYOFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743831 | |
| Record name | Methyl 4,5-dichlorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dichlorothiophene-2-carboxylate | |
CAS RN |
89281-29-8 | |
| Record name | Methyl 4,5-dichloro-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89281-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,5-dichlorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)-](/img/structure/B1454979.png)

![N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B1454984.png)


![2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1454989.png)

![3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one](/img/structure/B1454992.png)




